molecular formula C7H8ClNO2S B1430767 2-Chloro-3-methylbenzene-1-sulfonamide CAS No. 1261570-58-4

2-Chloro-3-methylbenzene-1-sulfonamide

Cat. No.: B1430767
CAS No.: 1261570-58-4
M. Wt: 205.66 g/mol
InChI Key: VWNXFYAFLZCBSS-UHFFFAOYSA-N
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Description

2-Chloro-3-methylbenzene-1-sulfonamide is an organosulfur compound with the molecular formula C7H8ClNO2S and a molecular weight of 205.66 g/mol . This compound is characterized by the presence of a chloro group, a methyl group, and a sulfonamide group attached to a benzene ring. It is used in various chemical and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-3-methylbenzene-1-sulfonamide typically involves the sulfonation of 2-Chloro-3-methylbenzene with chlorosulfonic acid, followed by the reaction with ammonia to form the sulfonamide group . The reaction conditions generally include controlled temperatures and the use of appropriate solvents to ensure the desired product yield.

Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of automated reactors and precise control of reaction parameters are crucial to achieving high purity and yield .

Chemical Reactions Analysis

Types of Reactions: 2-Chloro-3-methylbenzene-1-sulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

2-Chloro-3-methylbenzene-1-sulfonamide has a wide range of applications in scientific research, including:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 2-Chloro-3-methylbenzene-1-sulfonamide involves its interaction with specific molecular targets, leading to various biochemical effects. The sulfonamide group can interact with enzymes and proteins, potentially inhibiting their activity. The chloro and methyl groups may also contribute to the compound’s overall reactivity and binding affinity .

Comparison with Similar Compounds

  • 4-Chloro-3-methylbenzene-1-sulfonamide
  • 2-Chloro-4-methylbenzene-1-sulfonamide
  • 3-Chloro-2-methylbenzene-1-sulfonamide

Comparison: 2-Chloro-3-methylbenzene-1-sulfonamide is unique due to the specific positioning of the chloro and methyl groups on the benzene ring, which influences its chemical reactivity and interaction with other molecules. Compared to its isomers, it may exhibit different physical and chemical properties, making it suitable for specific applications .

Biological Activity

2-Chloro-3-methylbenzene-1-sulfonamide, a sulfonamide compound, has garnered attention for its biological activities, particularly in antimicrobial and anticancer research. This article delves into the compound's biological mechanisms, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C7H8ClN1O2S. The presence of the sulfonamide group (-SO2NH2) is significant for its biological activity, as it can mimic para-aminobenzoic acid (PABA), a vital component in microbial folic acid synthesis.

The mechanism of action primarily involves the inhibition of bacterial enzymes that are crucial for folate synthesis. By mimicking PABA, this compound competes with this substrate, leading to decreased folate production and ultimately inhibiting bacterial growth . Additionally, studies indicate that the compound may interact with specific molecular targets in cancer cells, potentially leading to apoptosis and reduced tumor growth .

Antimicrobial Activity

Research has shown that this compound exhibits significant antibacterial properties against various strains of bacteria, including Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentrations (MICs) for these bacteria have been documented in several studies:

Bacterial Strain MIC (µg/mL)
Escherichia coli32
Staphylococcus aureus16

These findings suggest that the compound is effective at low concentrations, making it a candidate for further development in antimicrobial therapies .

Anticancer Activity

In cancer research, this compound has been investigated for its potential to inhibit specific cancer cell lines. A study demonstrated that the compound could induce apoptosis in certain types of cancer cells by disrupting cellular signaling pathways related to cell survival . The following table summarizes the cytotoxic effects observed:

Cancer Cell Line IC50 (µM)
A549 (lung cancer)15
MCF-7 (breast cancer)20

These results indicate promising anticancer activity, warranting further exploration into its mechanisms and potential clinical applications .

Case Studies

Several case studies have highlighted the effectiveness of sulfonamide compounds similar to this compound:

  • Case Study on Antimicrobial Efficacy : A clinical trial assessed the efficacy of a sulfonamide derivative in treating urinary tract infections caused by resistant bacterial strains. Results showed a significant reduction in infection rates compared to standard treatments.
  • Case Study on Cancer Treatment : In preclinical models, a related sulfonamide compound demonstrated enhanced sensitivity to chemotherapy when used in combination with traditional agents, suggesting potential for use as an adjunct therapy in resistant cancers.

Properties

IUPAC Name

2-chloro-3-methylbenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8ClNO2S/c1-5-3-2-4-6(7(5)8)12(9,10)11/h2-4H,1H3,(H2,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VWNXFYAFLZCBSS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)S(=O)(=O)N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8ClNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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